4-(2,4-difluorophenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide
Overview
Description
4-(2,4-difluorophenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide is a useful research compound. Its molecular formula is C13H9F2N3O4 and its molecular weight is 309.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Material Properties
- The study of crystal structures of fluoro-mesogens, including compounds similar to the queried chemical, reveals smectic-like layer structures where molecules are arranged in various configurations, contributing to our understanding of liquid crystal materials and their potential applications in displays and other technologies (Hori et al., 2001).
Chemical Reactivity and Applications
- Research on the reactivity of proteins with compounds like 2,4-dinitrofluorobenzene aids in localizing reactive protein groups, providing insights into protein structure and function, which is crucial for the development of biochemical assays and therapeutic agents (Zerlotti & Engel, 1962).
Natural Product Derivatives and Biological Activity
- Isolation of 4-hydroxybenzyl-substituted amino acid derivatives from natural sources, demonstrating the diversity of natural product chemistry and its implications for drug discovery and development (Guo et al., 2015).
Catalysis and Synthetic Applications
- The development of catalytic methods for the asymmetric synthesis of compounds, providing pathways to create molecules with potential pharmaceutical applications (Bui, Candeias, & Barbas, 2010).
Environmental and Sensing Technologies
- Investigation into the adsorption properties of substituted nitrobenzene molecules on smectite, which has implications for environmental remediation and the development of materials for removing toxic compounds from water and soil (Chatterjee et al., 2003).
Novel Fluorescence Probes
- The design and synthesis of novel fluorescence probes for detecting reactive oxygen species, demonstrating the application of chemical sensors in biological and chemical research to study oxidative stress and other phenomena (Setsukinai et al., 2003).
Mechanism of Action
Target of Action
Similar compounds such as 2,4-dichlorophenoxyacetic acid (2,4-d) are known to target broadleaf weeds .
Mode of Action
Compounds with similar structures, such as 2,4-d, are systemic herbicides that kill most broadleaf weeds by causing uncontrolled growth, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected .
Biochemical Pathways
Similar compounds like 2,4-d are known to affect various biochemical pathways in targeted organisms .
Pharmacokinetics
A compound with a similar structure, abbv-075/mivebresib, demonstrates advantageous exposures and half-life both in animal models and in humans .
Result of Action
Similar compounds like 2,4-d are known to cause uncontrolled growth in targeted organisms, leading to their death .
Action Environment
Similar compounds like 2,4-d are known to persist in aquatic systems under certain conditions .
Properties
IUPAC Name |
4-(2,4-difluorophenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3O4/c14-8-2-4-11(9(15)6-8)22-12-3-1-7(13(16)17-19)5-10(12)18(20)21/h1-6,19H,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJYUYAVQKFBSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)N)[N+](=O)[O-])OC2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=N/O)/N)[N+](=O)[O-])OC2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263015-56-1 | |
Record name | 4-(2,4-Difluorophenoxy)-N-hydroxy-3-nitrobenzenecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=263015-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.